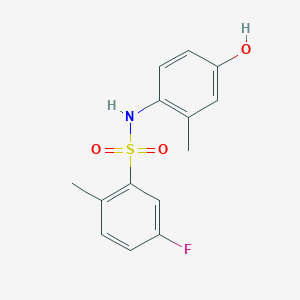![molecular formula C15H24N2O2S B7594814 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous purine nucleoside adenosine. Adenosine is a neuromodulator that plays a critical role in regulating various physiological processes, including neurotransmission, inflammation, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and other tissues, and it has been implicated in several diseases, including Parkinson's disease, epilepsy, and ischemic stroke. DPCPX has been extensively studied as a research tool to probe the function of the adenosine A1 receptor and to develop novel therapeutics for various diseases.
作用機序
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi, which inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor by adenosine leads to a decrease in neurotransmitter release, inhibition of inflammation, and reduction of oxidative stress. Antagonism of the adenosine A1 receptor by 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide leads to an increase in neurotransmitter release, activation of inflammation, and enhancement of oxidative stress.
Biochemical and Physiological Effects:
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects, including the enhancement of neurotransmitter release, activation of inflammation, and enhancement of oxidative stress. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to increase the release of dopamine, glutamate, and acetylcholine in various brain regions, leading to enhanced cognitive function and memory. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been shown to activate inflammation and increase the production of pro-inflammatory cytokines, leading to enhanced immune response and tissue damage. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been shown to enhance oxidative stress, leading to increased cell death and tissue damage.
実験室実験の利点と制限
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor, its ability to probe the function of the adenosine A1 receptor, and its potential as a novel therapeutic for various diseases. However, 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide also has several limitations, including its potential for off-target effects, its limited solubility, and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, including the development of novel therapeutics for various diseases, the identification of new targets for 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, and the investigation of the role of the adenosine A1 receptor in various physiological processes. One potential direction for research is the development of 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the role of the adenosine A1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide is a promising research tool with potential applications in various fields of biomedical research.
合成法
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, the Mitsunobu reaction, and the reductive amination reaction. The most common method for synthesizing 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide is the Buchwald-Hartwig coupling reaction, which involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with (3,3-dimethylcyclohexyl)amine in the presence of a palladium catalyst and a base. The reaction yields 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide in high purity and yield.
科学的研究の応用
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been used extensively as a research tool to study the function of the adenosine A1 receptor and to develop novel therapeutics for various diseases. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to be a highly selective antagonist of the adenosine A1 receptor, with minimal off-target effects. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been used to study the role of the adenosine A1 receptor in various physiological processes, including neurotransmission, inflammation, and immune response. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been used to develop novel therapeutics for various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
特性
IUPAC Name |
4-[[(3,3-dimethylcyclohexyl)amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2)9-3-4-13(10-15)17-11-12-5-7-14(8-6-12)20(16,18)19/h5-8,13,17H,3-4,9-11H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTKMAABWVUWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7594742.png)
![N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide](/img/structure/B7594748.png)

![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)


![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)